![molecular formula C15H13NO B8625059 6-phenyl-6,7-dihydro-5H-quinolin-8-one](/img/structure/B8625059.png)
6-phenyl-6,7-dihydro-5H-quinolin-8-one
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Overview
Description
6-Phenyl-6,7-dihydro-5H-quinolin-8-one is a heterocyclic compound with the molecular formula C15H13NO It belongs to the quinoline family and is characterized by a phenyl group attached to the quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-6,7-dihydro-5H-quinolin-8-one typically involves the cyclization of appropriate precursors. One common method is the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to form the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-6,7-dihydro-5H-quinolin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups such as halogens, nitro groups, and alkyl chains.
Scientific Research Applications
6-Phenyl-6,7-dihydro-5H-quinolin-8-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound can be used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 6-phenyl-6,7-dihydro-5H-quinolin-8-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, the compound can induce DNA damage and cell death, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-quinolin-8-one: Lacks the phenyl group and has different chemical properties and applications.
6-Phenyl-5,6,7,8-tetrahydroquinoline: Similar structure but fully saturated quinoline ring.
6-Phenylquinoline: Lacks the dihydro component, leading to different reactivity and applications.
Uniqueness
6-Phenyl-6,7-dihydro-5H-quinolin-8-one is unique due to the presence of both the phenyl group and the partially saturated quinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H13NO |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
6-phenyl-6,7-dihydro-5H-quinolin-8-one |
InChI |
InChI=1S/C15H13NO/c17-14-10-13(11-5-2-1-3-6-11)9-12-7-4-8-16-15(12)14/h1-8,13H,9-10H2 |
InChI Key |
IJRZSLJQUOLLSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1C=CC=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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